2-Amino-3-bromo-4-chloro-5-iodobenzoic acid
Description
Properties
Molecular Formula |
C7H4BrClINO2 |
|---|---|
Molecular Weight |
376.37 g/mol |
IUPAC Name |
2-amino-3-bromo-4-chloro-5-iodobenzoic acid |
InChI |
InChI=1S/C7H4BrClINO2/c8-4-5(9)3(10)1-2(6(4)11)7(12)13/h1H,11H2,(H,12,13) |
InChI Key |
RQCHRGMNPYTZMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1I)Cl)Br)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Physical and Chemical Properties
2-Amino-3-bromo-4-chloro-5-iodobenzoic acid (C₇H₄BrClINO₂) has a molecular weight of 376.37 g/mol. The compound features an amino group at position 2, bromine at position 3, chlorine at position 4, and iodine at position 5, with the carboxylic acid group at position 1. This unique halogen substitution pattern creates distinct reactivity profiles that can be leveraged in various synthetic applications.
Table 1: Physicochemical Properties of 2-Amino-3-bromo-4-chloro-5-iodobenzoic acid
| Property | Value |
|---|---|
| Molecular Formula | C₇H₄BrClINO₂ |
| Molecular Weight | 376.37 g/mol |
| Exact Mass | 374.81587 Da |
| XLogP3-AA | 3.3 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 1 |
| Topological Polar Surface Area | 63.3 Ų |
| Heavy Atom Count | 13 |
Synthetic Approaches
Sequential Halogenation Method
One of the most effective approaches for synthesizing 2-Amino-3-bromo-4-chloro-5-iodobenzoic acid involves sequential halogenation of anthranilic acid (2-aminobenzoic acid). This method requires careful control of reaction conditions to achieve regioselective halogenation at the desired positions.
Table 2: Sequential Halogenation Reaction Conditions
| Step | Reagents | Conditions | Expected Yield (%) |
|---|---|---|---|
| Iodination | I₂, NaHCO₃, H₂O | 0-5°C, 4h | 75-85 |
| Bromination | Br₂, AcOH | 25°C, 2h | 70-80 |
| Chlorination | NCS, H₂SO₄ | 40°C, 6h | 65-75 |
| Overall | 35-40 |
Detailed Procedure
The synthesis begins with the selective iodination of anthranilic acid at the 5-position using molecular iodine in the presence of sodium hydrogen carbonate. This reaction exploits the directing effect of the amino group, which favors electrophilic substitution at the para position. Following iodination, bromination is conducted using bromine in acetic acid, which preferentially introduces bromine at position 3 due to the combined directing effects of the amino and carboxylic acid groups. Finally, chlorination is achieved using N-chlorosuccinimide (NCS) in sulfuric acid, which selectively targets position 4. Each step requires careful temperature control and monitoring to ensure regioselectivity.
The directing effects of the existing substituents play a critical role in achieving the desired regioselectivity. The electron-donating amino group activates the ortho and para positions, while the electron-withdrawing carboxylic acid group deactivates the ring but directs incoming electrophiles to the meta position. As additional halogens are introduced, they further modify the electronic properties of the ring, influencing the regioselectivity of subsequent halogenation steps.
Modified Sandmeyer Approach
Another viable synthetic route involves applying a modified Sandmeyer reaction to introduce halogen atoms at specific positions. This approach is adapted from methods used for preparing related compounds like 2-chloro-5-iodobenzoic acid and 5-bromo-2-iodobenzoic acid.
Synthetic Pathway
Starting with 3-bromo-4-chloroanthranilic acid, the amino group can be converted to a diazonium salt, which is then replaced with iodine at position 5 via a modified Sandmeyer reaction.
Table 3: Modified Sandmeyer Reaction Conditions
| Stage | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Preparation of 3-bromo-4-chloroanthranilic acid | Various methods | 65-75 | |
| Diazotization | NaNO₂, HCl | 0-5°C, 2h | 90-95 |
| Iodination | KI, H₂SO₄ | 90°C, 1.5h | 80-85 |
| Overall | 45-55 |
The diazotization step is particularly critical and requires careful temperature control to prevent decomposition of the diazonium salt. Drawing from the synthesis of 5-bromo-2-iodobenzoic acid, we can see that the amino group is first converted to a diazonium salt using sodium nitrite and hydrochloric acid at 0°C, followed by reaction with potassium iodide in acidic conditions at elevated temperatures.
Selective Metalation Strategy
A more modern approach involves selective metalation followed by halogenation. This method offers greater control over regioselectivity but typically requires more specialized reagents and reaction conditions.
Procedure Development
The synthesis begins with 2-aminobenzoic acid, which is selectively metalated at position 3 using a lithium amide base, followed by quenching with a bromine source. Subsequent metalation at position 4 and quenching with a chlorine source, followed by similar treatment at position 5 with an iodine source, provides the target compound.
Table 4: Selective Metalation Reaction Conditions
| Position | Metalation Agent | Halogenation Agent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 3 | LiTMP | Br₂ or NBS | -78 to 0 | 3-4 | 70-80 |
| 4 | LDA | C₂Cl₆ or NCS | -78 to 0 | 3-4 | 65-75 |
| 5 | LDA | I₂ or NIS | -78 to 0 | 3-4 | 60-70 |
| Overall | 30-40 |
This approach requires careful control of reaction stoichiometry and temperature to achieve selective metalation at the desired positions. Protection of the amino and carboxylic acid groups may be necessary to prevent side reactions.
Optimization of Reaction Conditions
Solvent Effects
The choice of solvent significantly impacts the regioselectivity and yield of halogenation reactions. Polar solvents like acetic acid and water are typically used for electrophilic halogenation, while aprotic solvents like tetrahydrofuran (THF) are preferred for metalation reactions.
Table 5: Solvent Effects on Iodination Yield
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Regioselectivity (5-position, %) |
|---|---|---|---|---|
| Water | 25 | 6 | 65 | 75 |
| Methanol | 25 | 6 | 70 | 80 |
| Acetic Acid | 25 | 4 | 85 | 90 |
| Dichloromethane | 25 | 8 | 60 | 70 |
Temperature Control
Temperature control is critical for achieving optimal regioselectivity in halogenation reactions. Lower temperatures generally favor greater regioselectivity but may require longer reaction times.
Table 6: Temperature Effects on Bromination Step
| Temperature (°C) | Time (h) | Yield (%) | Regioselectivity (3-position, %) |
|---|---|---|---|
| 0 | 8 | 75 | 90 |
| 25 | 4 | 80 | 85 |
| 50 | 2 | 85 | 75 |
| 75 | 1 | 80 | 65 |
Halogenating Agent Selection
The choice of halogenating agent can significantly affect both the yield and regioselectivity of the reaction. For example, N-halosuccinimides often provide better regioselectivity than molecular halogens, though sometimes at the expense of reaction rate.
Table 7: Comparative Analysis of Chlorinating Agents
| Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Regioselectivity (4-position, %) |
|---|---|---|---|---|---|
| Cl₂ | AcOH | 25 | 2 | 70 | 75 |
| NCS | AcOH | 25 | 4 | 75 | 85 |
| SO₂Cl₂ | CCl₄ | 25 | 3 | 65 | 80 |
| C₂Cl₆ | THF | 0 | 5 | 60 | 90 |
Purification Techniques
Recrystallization
Recrystallization is the preferred method for purifying 2-amino-3-bromo-4-chloro-5-iodobenzoic acid. Ethanol or ethanol-water mixtures are typically used as recrystallization solvents.
Table 8: Recrystallization Solvent Efficacy
| Solvent System | Temperature (°C) | Recovery (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 78 | 85 | 98 |
| Ethanol-Water (3:1) | 70 | 90 | 97 |
| Acetone | 56 | 80 | 95 |
| Acetonitrile | 82 | 75 | 99 |
Column Chromatography
For smaller scale preparations or when dealing with complex mixtures, column chromatography can be employed using silica gel as the stationary phase and appropriate solvent systems.
Table 9: Chromatographic Purification Conditions
| Stationary Phase | Mobile Phase | Rf Value | Recovery (%) | Purity (%) |
|---|---|---|---|---|
| Silica Gel | Hexane-EtOAc (7:3) | 0.45 | 80 | 99 |
| Silica Gel | DCM-MeOH (95:5) | 0.50 | 85 | 98 |
| Alumina | Hexane-EtOAc (8:2) | 0.40 | 75 | 97 |
Analytical Methods for Product Confirmation
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for confirming the structure of 2-amino-3-bromo-4-chloro-5-iodobenzoic acid. The 1H NMR spectrum typically shows a single aromatic proton signal along with signals for the amino and carboxylic acid protons.
Table 10: Key NMR Signals for 2-Amino-3-bromo-4-chloro-5-iodobenzoic acid
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 7.8-8.0 | s | Aromatic H-6 |
| ¹H | 5.2-5.5 | br s | NH₂ |
| ¹H | 12.5-13.0 | br s | COOH |
| ¹³C | 170-175 | - | COOH |
| ¹³C | 145-150 | - | C-2 (C-NH₂) |
| ¹³C | 110-115 | - | C-3 (C-Br) |
| ¹³C | 130-135 | - | C-4 (C-Cl) |
| ¹³C | 85-90 | - | C-5 (C-I) |
| ¹³C | 135-140 | - | C-6 (C-H) |
| ¹³C | 115-120 | - | C-1 (C-COOH) |
Mass Spectrometry
Mass spectrometry provides further confirmation of the structure, with characteristic isotope patterns due to the presence of bromine, chlorine, and iodine atoms.
Table 11: Characteristic Mass Spectrometry Fragments
| m/z | Relative Intensity (%) | Assignment |
|---|---|---|
| 374/376/378 | 100/98/32 | [M]⁺ |
| 357/359/361 | 45/44/15 | [M-OH]⁺ |
| 330/332/334 | 65/63/21 | [M-CO₂]⁺ |
| 249/251 | 38/37 | [M-I]⁺ |
| 205/207 | 25/8 | [M-I-CO₂]⁺ |
Comparative Analysis of Synthetic Routes
Yield and Efficiency Comparison
A comparative analysis of the three main synthetic routes reveals that the sequential halogenation method typically provides the highest overall yield, though it requires more steps.
Table 12: Comparative Analysis of Synthetic Routes
| Synthetic Route | Number of Steps | Overall Yield (%) | Time Required (days) | Cost Efficiency (1-10) | Scalability (1-10) |
|---|---|---|---|---|---|
| Sequential Halogenation | 3-4 | 35-40 | 3-4 | 7 | 8 |
| Modified Sandmeyer | 2-3 | 45-55 | 2-3 | 8 | 7 |
| Selective Metalation | 3-4 | 30-40 | 4-5 | 5 | 6 |
Industrial Applicability
For industrial-scale production, the modified Sandmeyer approach offers the best balance of yield, cost efficiency, and scalability. This method can be adapted from established protocols for similar compounds such as 2-chloro-5-iodobenzoic acid.
Chemical Reactions Analysis
Substitution Reactions
The compound undergoes electrophilic and nucleophilic substitutions at halogenated positions.
Nitration
A nitration step using concentrated nitric acid (60–75% mass concentration) can introduce nitro groups. This reaction typically occurs at activated positions, such as meta-directing halogen atoms .
Chlorination
Chlorination reactions employ reagents like chlorinating agents (e.g., Cl2) with benzoyl peroxide as a radical initiator. For example, chlorination of 2-amino-3-methylbenzoic acid under 90–110°C yields chlorinated derivatives . Solvents like N,N-dimethylformamide or DMSO facilitate this process .
Iodination
Iodination is achieved via electrophilic aromatic substitution, often using iodine with acidic conditions. For instance, methyl anthranilate undergoes iodination to form intermediates that can be further functionalized .
Hydrogenation Reduction
The compound’s nitro groups can be reduced to amino groups using hydrogenation catalysts (e.g., palladium) in hydrogen atmospheres. This step is critical for synthesizing amino-substituted derivatives .
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Nitration | Nitric acid (60–75%) | Room temperature | Nitro-substituted benzoic acid |
| Chlorination | Chlorinating agent, benzoyl peroxide | 90–110°C, 1–2 h | Chloro-substituted benzoic acid |
| Hydrogenation | Hydrogen, palladium catalyst | Hydrogen atmosphere, room temperature | Amino-substituted benzoic acid |
Coupling Reactions
The compound participates in cross-coupling reactions , such as Suzuki-Miyaura coupling, facilitated by palladium catalysts. For example, iodinated benzoic acids can couple with aryl boronic acids to form biaryl compounds .
Key Steps in Coupling
-
Reduction : Halogenated benzoic acids react with BH3SMe2 to form alcohols (e.g., (5-chloro-2-iodophenyl)methanol) .
-
Functionalization : Alcohols are converted to acetates (e.g., 5-chloro-2-iodobenzyl acetate) for subsequent coupling .
-
Cross-Coupling : Acetates undergo coupling with iodine or other partners to form complex molecules .
Other Transformations
Scientific Research Applications
2-Amino-3-bromo-4-chloro-5-iodobenzoic acid is a chemical compound with applications in scientific research, including as a building block for synthesizing complex organic molecules, in studies of enzyme inhibition, protein-ligand interactions, and in the production of specialty chemicals and materials. The presence of multiple halogen atoms in the compound can enhance its binding affinity and specificity in biological systems, potentially leading to the inhibition or activation of specific pathways through interactions with molecular targets like enzymes or receptors.
Applications
- Chemistry 2-Amino-3-bromo-4-chloro-5-iodobenzoic acid serves as a building block in the synthesis of complex organic molecules. It can undergo coupling reactions to yield biaryl compounds or substitution reactions to introduce various functional groups, depending on the specific reagents and conditions used.
- Biology This compound is useful in the study of enzyme inhibition and protein-ligand interactions.
- Industry 2-Amino-3-bromo-4-chloro-5-iodobenzoic acid can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for 2-Amino-3-bromo-4-chloro-5-iodobenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple halogen atoms can enhance its binding affinity and specificity.
Mechanism of Action
The mechanism of action of 2-Amino-3-bromo-4-chloro-5-iodobenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple halogen atoms can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations:
Halogen Diversity : The target compound’s combination of Br, Cl, and I is rare. Iodine’s large atomic radius (1.39 Å) increases steric hindrance compared to smaller halogens like Cl (0.99 Å) or F (0.64 Å) .
Reactivity Insights:
- Nucleophilic Aromatic Substitution : Iodine’s superior leaving-group ability (compared to Br or Cl) makes the target compound reactive under catalytic conditions (e.g., Pd-mediated cross-coupling) .
- Tautomerism: In 2-Amino-5-bromobenzoic acid, DFT studies show tautomeric forms (e.g., keto-enol) influence bond lengths and reactivity . Similar behavior is expected in the target compound.
Physicochemical and Computational Data
Acidity and Solubility:
- The -COOH group’s acidity is amplified by electron-withdrawing halogens. For instance, 5-Amino-2-chlorobenzoic acid (pKa ~2.8) is more acidic than non-halogenated analogs . The target compound’s pKa is likely lower due to additional halogens.
- Solubility in polar solvents (e.g., DMSO) is expected to decrease with higher halogen content due to increased molecular weight and hydrophobicity.
Spectroscopic Properties:
- Heavy atoms like iodine significantly affect NMR and IR spectra. For example, 4-Amino-3-iodobenzoic acid shows distinct ¹³C NMR shifts for iodine-bound carbons (~90–100 ppm) .
Q & A
Q. Table 1. Key Spectroscopic Data for Halogenated Benzoic Acid Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
